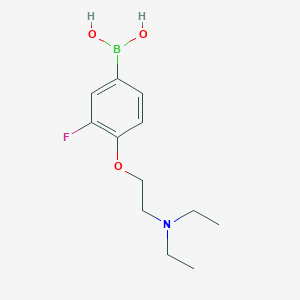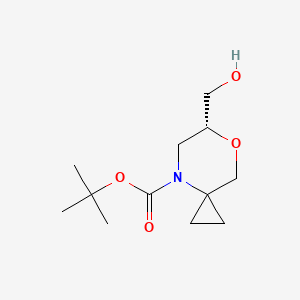![molecular formula C11H15N5 B1458657 1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine CAS No. 1567124-95-1](/img/structure/B1458657.png)
1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine
Overview
Description
This compound belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
There are several methods for the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives . One method involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine .Molecular Structure Analysis
The molecular structure of this compound is complex and involves various functional groups. The structure includes a pyrazolo[1,5-a]pyrazin-4-yl group, which is bound to a piperidin-3-amine group .Chemical Reactions Analysis
The chemical reactions involving this compound are diverse. For instance, the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine provides concise access to pharmacologically active 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones .Scientific Research Applications
Synthetic and Medicinal Aspects
The pyrazolo[1,5-a]pyrimidine scaffold, closely related to the chemical structure of interest, is a privileged heterocycle in drug discovery. It serves as a building block for drug-like candidates displaying a broad range of medicinal properties such as anticancer, anti-infectious, anti-inflammatory, and applications in central nervous system (CNS) agents, CRF1 antagonists, and radio diagnostics. Structure-activity relationship (SAR) studies are crucial in this context, allowing medicinal chemists to derive lead compounds for various disease targets. This highlights the scaffold's potential in developing new drug candidates, underscoring the ongoing opportunities for medicinal chemists to exploit this structure further (Cherukupalli et al., 2017).
Heterocycles in Drug Development
The reactivity of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one and its derivatives makes it a valuable building block for the synthesis of various heterocyclic compounds, such as those incorporating the pyrazolo[1,5-a]pyrimidine motif. This versatility in synthesis highlights the importance of such compounds in developing heterocyclic and dye molecules, indicating the broader applications of pyrazolo[1,5-a]pyrimidine derivatives in medicinal chemistry and material science (Gomaa & Ali, 2020).
Anticancer Applications
Research on pyrazoline derivatives, including structures akin to 1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine, has indicated a significant biological impact on anticancer activity. Pyrazoline is a five-membered ring containing three carbon and two nitrogen atoms, known for its electron-rich nature. The synthesis of pyrazoline derivatives has been extensively studied for their anticancer properties, showcasing the scaffold's potential in developing novel anticancer agents (Ray et al., 2022).
Catalysis and Organic Synthesis
Recent developments in recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions utilize aromatic, heterocyclic, and aliphatic amines, including piperidine structures similar to the query compound. These advancements underscore the role of pyrazolo[1,5-a]pyrimidine derivatives in organic synthesis, offering sustainable and efficient methodologies for forming C-N bonds, a foundational aspect of constructing complex molecules for pharmaceuticals and materials (Kantam et al., 2013).
Neuroprotective Properties
Pyrazolines exhibit notable neuroprotective properties, beneficial for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. The scaffold's versatility and stability have inspired medicinal chemists to explore its structure, leading to various pharmacological activities. Pyrazoline derivatives have been recognized for their potential in treating neurodegenerative conditions, highlighting the importance of this heterocyclic scaffold in developing new CNS-active drugs (Ahsan et al., 2022).
Mechanism of Action
Target of Action
Similar compounds have been identified as strategic compounds for optical applications and as inhibitors of cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is often targeted in cancer treatments .
Mode of Action
Related compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, some compounds inhibit CDK2, leading to alterations in cell cycle progression .
Biochemical Pathways
Compounds that inhibit cdk2 can affect the cell cycle, potentially leading to cell cycle arrest and apoptosis .
Result of Action
Similar compounds have been shown to have significant inhibitory activity against certain cell lines .
Future Directions
Biochemical Analysis
Biochemical Properties
1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to interact with cyclin-dependent kinases (CDKs), which are crucial for regulating the cell cycle . The compound acts as an inhibitor of CDK2, thereby affecting the phosphorylation of target proteins and altering cell cycle progression. Additionally, this compound has been found to bind to various receptors and enzymes, influencing their activity and modulating biochemical pathways .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to inhibit the proliferation of cancer cell lines, such as MCF-7 and HCT-116, by inducing cell cycle arrest and promoting apoptosis . The compound also affects cell signaling pathways, including the MAPK/ERK pathway, which is involved in cell growth and differentiation . Furthermore, this compound influences gene expression by modulating the activity of transcription factors and altering the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. The compound binds to the ATP-binding site of CDK2, preventing the phosphorylation of target proteins and disrupting the cell cycle . Additionally, this compound has been shown to inhibit the activity of other kinases, such as JAK2, by binding to their active sites and blocking their catalytic functions . These interactions lead to changes in gene expression and cellular metabolism, ultimately affecting cell function and viability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has demonstrated stability under various conditions, maintaining its inhibitory activity over extended periods . Degradation products have been observed under certain conditions, which may influence its efficacy and safety . Long-term studies have shown that this compound can induce sustained changes in cellular function, including prolonged cell cycle arrest and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid . These metabolic processes influence the compound’s bioavailability and clearance, affecting its overall pharmacokinetic profile . Additionally, this compound has been shown to modulate metabolic flux and alter the levels of key metabolites involved in cellular energy production and biosynthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its uptake and efflux . Once inside the cell, this compound binds to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . These interactions play a crucial role in determining the compound’s pharmacodynamics and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound has been observed to localize predominantly in the cytoplasm and nucleus, where it interacts with various biomolecules to exert its effects . Additionally, this compound undergoes post-translational modifications, such as phosphorylation and ubiquitination, which regulate its activity and stability . These modifications play a critical role in modulating the compound’s function and its impact on cellular processes .
Properties
IUPAC Name |
1-pyrazolo[1,5-a]pyrazin-4-ylpiperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5/c12-9-2-1-6-15(8-9)11-10-3-4-14-16(10)7-5-13-11/h3-5,7,9H,1-2,6,8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INNXNQXHVJUVNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CN3C2=CC=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-[2-(2,2,3,3-Tetrafluoropropoxy)ethoxy]ethan-1-ol](/img/structure/B1458589.png)
![4-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B1458591.png)
![1-[(2,4-Dichlorobenzyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1458592.png)

